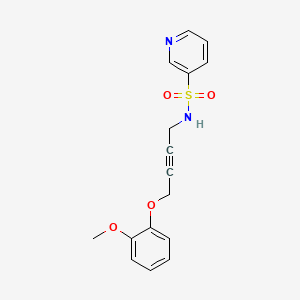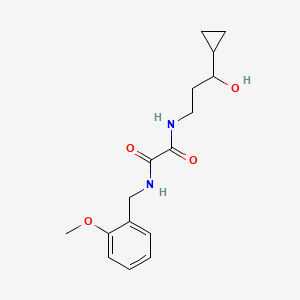
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide, also known as DMSB, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been found to have various applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been used in various scientific research applications, including as a protein kinase inhibitor, an anti-inflammatory agent, and a potential anticancer agent. It has been found to inhibit the activity of various protein kinases, including casein kinase 2, which is involved in various cellular processes such as cell growth and differentiation. 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, making it a potential anti-inflammatory agent. Additionally, 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of protein kinases. It has been shown to specifically inhibit the activity of casein kinase 2, which is involved in various cellular processes such as cell growth and differentiation. 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. Additionally, 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to induce apoptosis in cancer cells, possibly through the inhibition of protein kinases involved in cell survival pathways.
Biochemical and Physiological Effects
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which may affect various cellular processes such as cell growth and differentiation. 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide in lab experiments is its specificity for casein kinase 2, which allows for the selective inhibition of this protein kinase. Additionally, 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide has been found to have low toxicity in various cell lines, indicating its potential as a safe and effective research tool. However, one limitation of using 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide. One potential direction is the investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide and its potential as a protein kinase inhibitor. Finally, the development of more soluble and bioavailable analogs of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide may improve its efficacy and utility in scientific research.
Synthesemethoden
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves the reaction of 5-phenylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylsulfamide to yield 4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)17-10-8-15(9-11-17)19(23)20-13-16-12-18(26-21-16)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYLMFBEYSKROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2677434.png)


![N-(4-ethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2677438.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2677442.png)
![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2677443.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677445.png)
![3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2677447.png)